molecular formula C10H18ClNO3 B6200096 ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 2694744-46-0

ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B6200096
CAS No.: 2694744-46-0
M. Wt: 235.7
InChI Key:
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Description

Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H18ClNO3 and a molecular weight of 247.72 g/mol. This compound is a derivative of bicyclo[2.2.2]octane, featuring an amino group and a carboxylate ester functional group. It is commonly used in organic synthesis and research due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Enantioselective Synthesis: One method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process typically involves a tandem reaction that allows for rapid access to the desired compound.

  • Industrial Production Methods: The industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Bulk manufacturing and sourcing are often employed to meet commercial demands.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different derivatives based on the substituents used.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique bicyclic structure makes it valuable in the construction of pharmaceuticals and other chemical entities. Biology: In biological research, it can be used as a probe or intermediate in the study of biological processes and pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[2.2.2]octane-1-carboxylate derivatives: These compounds share the bicyclic structure but may have different functional groups.

  • Other amino-substituted bicyclic compounds: Compounds with similar bicyclic frameworks and amino groups but different substituents.

Uniqueness: Ethyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

2694744-46-0

Molecular Formula

C10H18ClNO3

Molecular Weight

235.7

Purity

95

Origin of Product

United States

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